Quinoxaline, 5-bromo-8-methoxy-
Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . For example, one of the synthetic pathways to prepare derivatives of 6-(morpholine-4-sulfonyl)-1,4-dihydroquinoxaline has been explained using the green chemistry approach .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .Physical and Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Scientific Research Applications
Antibacterial Activity
Quinoxaline derivatives have been studied for their antibacterial properties. Alavi et al. (2017) reported the synthesis of quinoxaline sulfonamides with notable antibacterial activities against Staphylococcus spp. and Escherichia coli. This suggests their potential in developing new antibacterial agents (Alavi et al., 2017).
Pesticidal Activities
The pesticidal properties of quinoxaline derivatives have been explored. Liu et al. (2020) synthesized novel quinoxaline derivatives that exhibited herbicidal, fungicidal, and insecticidal activities. This research indicates the potential of quinoxaline derivatives in agricultural applications (Liu et al., 2020).
Anticancer Agents
Quinoline derivatives, which include quinoxaline structures, have been evaluated for their anticancer potential. Köprülü et al. (2018) found that certain quinoline derivatives showed significant antiproliferative activity against various cancer cell lines (Köprülü et al., 2018). Additionally, Abbas et al. (2017) described the synthesis of bioactive quinoxalines as potential anticancer and antimicrobial agents (Abbas et al., 2017).
Pharmacological Effects and Medicinal Chemistry
Quinoxalines play a crucial role in medicinal chemistry due to their diverse pharmacological effects. Khatoon et al. (2021) highlighted the therapeutic uses of quinoxaline derivatives in treating cancerous cells, AIDS, and other diseases (Khatoon et al., 2021).
Antituberculosis Activity
Jaso et al. (2005) synthesized quinoxaline-2-carboxylate 1,4-dioxide derivatives with significant in vitro antituberculosis activity. This study presents quinoxaline derivatives as potential antituberculosis agents (Jaso et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases . This paves the way for further development of drug discovery in the wide spectrum of its biological importance . The challenge is to develop new agents with faster and more efficient action .
Properties
IUPAC Name |
5-bromo-8-methoxyquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-7-3-2-6(10)8-9(7)12-5-4-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLVNUMVYWWYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)N=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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